Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate

Description

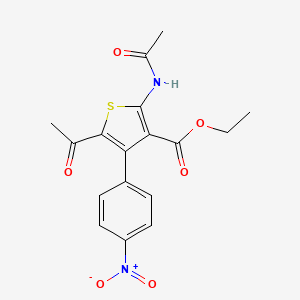

Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate is a multifunctional thiophene derivative characterized by a substituted thiophene core. The molecule features:

- Acetamido group at position 2 (providing hydrogen-bonding capability).

- Acetyl group at position 5 (enhancing electron-withdrawing effects).

- Ethyl carboxylate at position 3 (modulating solubility and reactivity).

This compound is synthesized via sequential functionalization of the thiophene ring, likely involving acylation and nitration steps, as inferred from analogous pathways in and .

Properties

IUPAC Name |

ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6S/c1-4-25-17(22)14-13(11-5-7-12(8-6-11)19(23)24)15(9(2)20)26-16(14)18-10(3)21/h5-8H,4H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAJEOOYKDYILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of Functional Groups: The acetyl, acetylamino, and nitrophenyl groups can be introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride, while the nitrophenyl group can be introduced via nitration reactions using nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino and nitrophenyl groups may play a role in binding to these targets, while the thiophene ring provides structural stability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Substituent Impact :

- Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilic reactivity, critical for coupling reactions .

- Amino/acetamido groups influence solubility and hydrogen-bonding interactions, affecting crystallization and bioavailability .

- Acetyl groups at position 5 may stabilize the thiophene ring via conjugation, reducing oxidative degradation .

Physicochemical Properties

Key Observations :

Biological Activity

Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate (CAS 331275-46-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C17H17N3O4S

- Molecular Weight : 331.39 g/mol

- Purity : Typically ≥ 97%

The compound is believed to exert its biological effects through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in tumor growth and proliferation.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

Recent studies have evaluated the anticancer potential of Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate against various cancer cell lines.

These values indicate a promising potential for the compound as an anticancer agent, particularly in hematological malignancies and solid tumors.

Antioxidant Activity

The antioxidant capacity of Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate was assessed using various assays:

These results suggest that the compound is effective in scavenging free radicals, which could be beneficial in preventing oxidative stress-related cellular damage.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL |

These findings indicate that Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate has potential as an antimicrobial agent.

Case Studies

-

Case Study on Anticancer Efficacy :

In a study involving human cancer cell lines, Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate demonstrated significant cytotoxicity, leading to apoptosis in treated cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology. -

Case Study on Antioxidant Properties :

An experimental model assessing oxidative stress indicated that this compound significantly reduced malondialdehyde levels while increasing glutathione levels in treated cells, suggesting a protective role against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.